molecular formula CH3FO3P- B14744746 Fluoro(methoxy)phosphinate CAS No. 754-02-9

Fluoro(methoxy)phosphinate

Cat. No.: B14744746
CAS No.: 754-02-9
M. Wt: 113.005 g/mol
InChI Key: XKYSYNHDZZHXNB-UHFFFAOYSA-M
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Description

Fluoro(methoxy)phosphinate is a compound that belongs to the class of phosphinates, which are derivatives of phosphinic acids. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and a fluorine atom, along with a methoxy group. Phosphinates are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fluoro(methoxy)phosphinate typically involves the reaction of (diethoxyethyl)phosphinate or (methyl)phosphinate with ethyl 2-fluoroacrylate. This reaction is carried out under specific conditions to yield the desired product . The transformation into the corresponding silylphosphonites is a crucial step in this process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Fluoro(methoxy)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinates. These products have significant applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of fluoro(methoxy)phosphinate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can occur through various pathways, including the formation of stable complexes with the enzyme or the disruption of enzyme-substrate interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to fluoro(methoxy)phosphinate include:

    Phosphonates: These compounds have a similar structure but contain a carbon-phosphorus bond instead of a phosphorus-oxygen bond.

    Phosphates: Phosphates are more commonly found in nature and have a phosphorus-oxygen bond but lack the fluorine and methoxy groups.

    Phosphine oxides: These compounds are oxidation products of phosphinates and have a similar phosphorus-oxygen bond.

Uniqueness

This compound is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

fluoro(methoxy)phosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4FO3P/c1-5-6(2,3)4/h1H3,(H,3,4)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYSYNHDZZHXNB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)([O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3FO3P-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631410
Record name fluoro(methoxy)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.005 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754-02-9
Record name fluoro(methoxy)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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